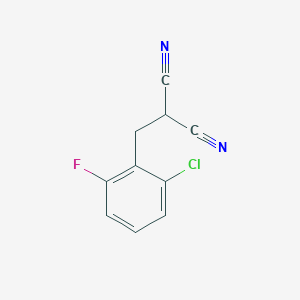

![molecular formula C18H16FNO3 B2395376 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid CAS No. 924220-43-9](/img/structure/B2395376.png)

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

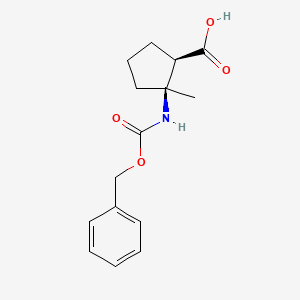

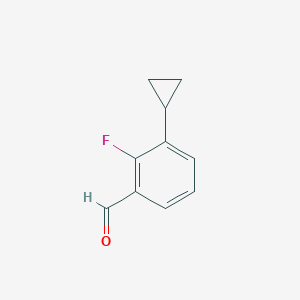

“3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is a chemical compound with the CAS Number: 924220-43-9 . It has a molecular weight of 313.33 . The IUPAC name for this compound is 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is 1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22) . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

The melting point of “3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid” is between 136-137 degrees Celsius . It is a powder at room temperature .

Wissenschaftliche Forschungsanwendungen

- Application : 3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid exhibits promising cytotoxicity against cancer cells. Researchers have investigated its impact on cell viability and apoptosis pathways .

- Application : Scientists have designed triple-acting PPARα, -γ, and -δ agonists based on this compound’s structure. These molecules may have therapeutic potential in metabolic disorders .

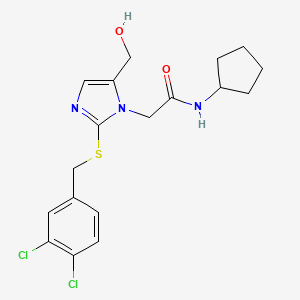

- Application : Researchers have synthesized and characterized 5-(2-fluoro-4-[11C]methoxyphenyl)-2,2-dimethylpropanoic acid, a derivative of our compound, for positron emission tomography (PET) imaging applications .

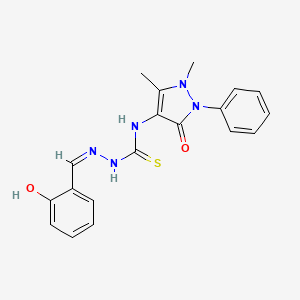

- Application : 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, including our compound, were tested in vitro against RNA and DNA viruses. Their potential antiviral activity is an exciting avenue for further exploration .

- Application : Researchers investigate innovative methods to construct indoles, including our compound, as a moiety in selected alkaloids. These studies contribute to the development of efficient synthetic strategies .

Anticancer Properties

PPAR Agonist Design

Radiolabeling for Imaging

Antiviral Activity

Heterocyclic Synthesis Methods

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for developing new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets in a way that allows them to exert various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biological activities, suggesting that they may affect multiple biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The physical properties of the compound, such as its melting point, boiling point, and density, can be found . These properties can influence the compound’s bioavailability and pharmacokinetics.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Action Environment

Like other organic compounds, general laboratory safety measures should be taken when handling this compound, including wearing appropriate personal protective equipment and ensuring operations are conducted in a well-ventilated environment .

Eigenschaften

IUPAC Name |

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FNO3/c1-23-13-5-2-11(3-6-13)18-14(7-9-17(21)22)15-10-12(19)4-8-16(15)20-18/h2-6,8,10,20H,7,9H2,1H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUUZCZMTANOOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chlorophenyl)-5-methyl-N-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2395295.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(1-ethylsulfonylpiperidin-4-yl)prop-2-enamide](/img/structure/B2395298.png)

![2-[1-(Cyclobutylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2395303.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2395309.png)

![2-[4-[(1-Morpholin-4-ylcyclobutyl)methylsulfamoyl]phenoxy]acetamide](/img/structure/B2395311.png)